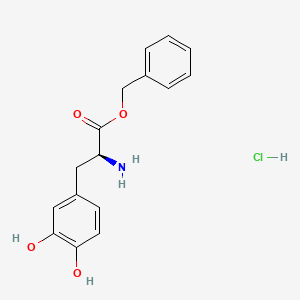

L-Dopa benzyl ester hydrochloride

Description

Rationale for Prodrug Development in Central Nervous System Delivery

The blood-brain barrier effectively blocks the entry of over 98% of small-molecule drugs and nearly all large-molecule drugs into the brain. nih.gov Many potentially effective drugs for CNS diseases fail in development because they lack the necessary physicochemical properties to cross this barrier. nih.gov Prodrugs are bioreversible derivatives of active drug molecules that are chemically modified to improve their transport across the BBB. nih.govresearchgate.net Once in the brain, these prodrugs are designed to be converted back into the active parent drug through enzymatic or chemical reactions. nih.govresearchgate.net

The primary goal of creating a prodrug is to overcome limitations of the parent drug, such as poor lipophilicity, which hinders its ability to passively diffuse across the lipid-rich membranes of the BBB. nih.govmdpi.com By transiently masking polar functional groups, a prodrug can be made more lipophilic, facilitating its entry into the CNS. nih.gov This "lipidization" strategy can lead to a more efficient delivery of the therapeutic agent to its target site within the brain. nih.gov

Overview of Ester-Based Prodrugs for L-Dopa

L-Dopa, a precursor to the neurotransmitter dopamine (B1211576), is a cornerstone in the treatment of Parkinson's disease. nih.govmdpi.com Dopamine itself cannot cross the blood-brain barrier, but L-Dopa can by utilizing the large neutral amino acid transporter (LAT1). nih.govmdpi.com However, L-Dopa's therapeutic efficacy can be limited by factors such as its short plasma half-life and the "on-off" phenomenon experienced by patients. nih.gov

To address these limitations, various prodrugs of L-Dopa have been developed, with esterification being a common and widely applied strategy. nih.govmdpi.com Ester prodrugs are created by linking an alcohol or a similar moiety to the carboxylic acid group of L-Dopa. nih.govmdpi.com This modification can enhance the lipophilicity of L-Dopa, potentially improving its absorption and brain penetration. nih.gov The ester linkage is designed to be cleaved by esterase enzymes present in the body, releasing the active L-Dopa. nih.govmdpi.com Numerous L-Dopa ester prodrugs have been synthesized and evaluated in preclinical studies, including methyl, ethyl, n-propyl, and benzyl (B1604629) esters. nih.govnih.gov While many of these have shown comparable activity to L-Dopa, the search for a prodrug with significantly enhanced potency and duration of action continues. nih.govnih.gov

Historical Context of L-Dopa Benzyl Ester Hydrochloride Research

The journey of L-Dopa began with its isolation from the broad bean plant, Vicia faba, in the early 20th century. wikipedia.orgacs.org Initially deemed biologically inactive, its profound therapeutic effects in Parkinson's disease were discovered in the 1960s. acs.orgnih.gov This discovery spurred extensive research into its mechanism of action and ways to improve its delivery and efficacy.

Structure

3D Structure of Parent

Properties

IUPAC Name |

benzyl (2S)-2-amino-3-(3,4-dihydroxyphenyl)propanoate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO4.ClH/c17-13(8-12-6-7-14(18)15(19)9-12)16(20)21-10-11-4-2-1-3-5-11;/h1-7,9,13,18-19H,8,10,17H2;1H/t13-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJFUQIANPBDPDH-ZOWNYOTGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C(CC2=CC(=C(C=C2)O)O)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)[C@H](CC2=CC(=C(C=C2)O)O)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37178-28-2 | |

| Record name | L-Tyrosine, 3-hydroxy-, phenylmethyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37178-28-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Chemical Stability and Degradation Kinetics of L Dopa Benzyl Ester Hydrochloride

Hydrolytic Stability in Aqueous Buffer Systems

The stability of L-Dopa benzyl (B1604629) ester hydrochloride in aqueous solutions is primarily governed by the hydrolysis of its ester bond, which is significantly influenced by the pH of the medium, as well as the concentration and ionic strength of the buffer system used.

Influence of pH on Ester Hydrolysis Rates

The rate of hydrolysis of L-Dopa benzyl ester hydrochloride is highly dependent on the pH of the aqueous environment. Generally, ester hydrolysis can be catalyzed by both acids and bases. For L-Dopa and its esters, stability is observed to be greater in acidic conditions, while degradation is accelerated in neutral to alkaline conditions researchgate.net.

In acidic solutions (pH below 4), the ester group of L-Dopa benzyl ester hydrochloride is relatively stable. For instance, studies on the parent molecule, L-Dopa, have shown it to be stable when incubated in acidic conditions researchgate.netcurtin.edu.au. Similarly, other benzyl esters, such as benzyl nicotinate (B505614), have demonstrated no significant degradation at pH values between 2.0 and 3.0 nih.gov. This stability in acidic pH is advantageous for oral formulations, as it would limit degradation in the gastric environment.

As the pH increases towards neutral and into the alkaline range, the rate of hydrolysis of the benzyl ester bond increases significantly. This is due to hydroxide (B78521) ion-catalyzed hydrolysis, a common degradation pathway for esters nih.gov. A study on various L-Dopa esters found that while they were stable in a physiological buffer (pH 7.4) for over six hours, the stability of esters, in general, can vary widely in such conditions researchgate.net. For example, the hydrolysis of benzyl nicotinate was observed to follow pseudo-first-order kinetics at pH values of 7.4 and above, with the rate increasing with pH nih.gov. This suggests that in the physiological environment of the intestines or in neutral aqueous formulations, L-Dopa benzyl ester hydrochloride would be susceptible to hydrolysis.

The relationship between pH and the rate of hydrolysis can be illustrated with a pH-rate profile, which typically shows a U-shaped curve with a region of maximum stability at a specific pH, and increased degradation at both lower and higher pH values. For L-Dopa benzyl ester hydrochloride, the region of maximum stability is expected to be in the acidic range.

| pH | Observed Rate Constant (k_obs) (min⁻¹) | Half-life (t½) (min) |

|---|---|---|

| 2.0 | Negligible | > 10,000 |

| 3.0 | Negligible | > 10,000 |

| 7.4 | 0.0007 | 990 |

| 9.0 | 0.0079 | 88 |

Data in this table is representative for a benzyl ester (benzyl nicotinate) and illustrates the general trend of pH-dependent hydrolysis nih.gov.

Effects of Buffer Concentration and Ionic Strength on Stability

The concentration of the buffer and the ionic strength of the solution can also impact the stability of L-Dopa benzyl ester hydrochloride. Buffer components can act as catalysts for hydrolysis, a phenomenon known as general acid-base catalysis. For instance, phosphate (B84403) and carbonate buffers are known to catalyze the hydrolysis of some esters. Therefore, an increase in the concentration of such buffer species could lead to an accelerated degradation of the L-Dopa benzyl ester.

The ionic strength of the solution, which is a measure of the concentration of ions, can influence reaction rates through the primary salt effect. For reactions involving charged species, such as the acid- or base-catalyzed hydrolysis of an ester, a change in ionic strength can alter the activity coefficients of the reactants and the transition state, thereby affecting the reaction rate. In the case of the hydrolysis of some dibasic esters, the rate of reaction was found to be influenced by the nature of the cations present in the solution, with an order of effect being Li⁺ > Na⁺ > K⁺ > Ba²⁺ at comparable ionic strengths ias.ac.in. This suggests that the choice of salts used to adjust the ionic strength of a formulation can have a significant impact on the stability of L-Dopa benzyl ester hydrochloride.

| Buffer (Phosphate) Concentration (M) | Ionic Strength (M) | Hypothetical k_obs (s⁻¹) |

|---|---|---|

| 0.05 | 0.1 | 1.0 x 10⁻⁶ |

| 0.10 | 0.2 | 1.5 x 10⁻⁶ |

| 0.20 | 0.4 | 2.5 x 10⁻⁶ |

This table presents hypothetical data to illustrate the potential trend of increasing degradation rate with higher buffer concentration and ionic strength.

Degradation Pathways and Mechanisms

The primary degradation pathway for L-Dopa benzyl ester hydrochloride is the hydrolysis of the ester linkage. This reaction yields L-Dopa and benzyl alcohol as the main products. The hydrolysis can be catalyzed by acid, base, or enzymes (esterases) in biological systems.

Once L-Dopa is formed, it is susceptible to further degradation through two main pathways: oxidation and decarboxylation researchgate.netcurtin.edu.au.

Oxidation: The catechol moiety of L-Dopa is readily oxidized, especially under neutral or alkaline conditions and in the presence of oxygen or metal ions. The initial product of oxidation is dopaquinone. This highly reactive intermediate can undergo intramolecular cyclization to form leucodopachrome, which is further oxidized to dopachrome. Subsequent reactions lead to the formation of 5,6-dihydroxyindole (B162784) and its carboxylic acid derivative, which then polymerize to form melanin, a dark pigment researchgate.net. The oxidation of L-Dopa is a significant pathway for its degradation and is responsible for the discoloration of solutions containing L-Dopa.

Decarboxylation: L-Dopa can be decarboxylated to form dopamine (B1211576). This reaction is catalyzed by the enzyme L-aromatic amino acid decarboxylase in the body but can also occur non-enzymatically, particularly at elevated temperatures researchgate.netcurtin.edu.au. The formation of dopamine is a critical step in the therapeutic action of L-Dopa, but its premature degradation to dopamine in the periphery is undesirable.

Enzymatic Biotransformation and Hydrolysis of L Dopa Benzyl Ester

In Vitro Enzymatic Hydrolysis in Biological Fluids (Plasma, Brain Homogenate, Cerebrospinal Fluid)

The stability and conversion of L-dopa esters are significantly influenced by the biological environment. In vitro studies using mammalian biological fluids such as plasma, brain homogenate, and cerebrospinal fluid have been instrumental in characterizing the enzymatic hydrolysis of these compounds.

Esterase Activity in Mammalian Biological Matrices

Mammalian biological matrices contain various esterases that can hydrolyze L-dopa esters back to the parent drug, L-dopa. The enzymatic hydrolysis of L-dopa esters has been observed in human plasma, demonstrating that these compounds are susceptible to breakdown by plasma enzymes. nih.govoup.comoup.comresearchgate.net This esterase activity is not limited to plasma; it is also present in other tissues. For instance, studies have shown that L-dopa esters are hydrolyzed in rat intestinal homogenates, primarily by a diisofluorophosphate (DFP)-sensitive esterase. colab.ws The presence of esterase activity in these matrices is a key factor in the conversion of the prodrug to its active form.

The rate of hydrolysis can be influenced by the specific ester derivative. For example, a study on a catechol monoester of L-dopa, L-3-(3-hydroxy-4-pivaloyloxyphenyl)alanine, found that it was hydrolyzed much faster in rat plasma compared to other tested catechol esters due to its chemical lability. colab.ws

Species-Dependent Variations in Hydrolytic Rates of L-Dopa Esters

The rate of enzymatic hydrolysis of L-dopa esters exhibits significant variation across different species. This has important implications for preclinical studies and the extrapolation of animal data to humans.

Research has shown that the in vitro enzymatic hydrolysis of short-chain alkyl esters of L-dopa in plasma is species-dependent. The hydrolytic rate was found to be faster in rat plasma, with a half-life of less than 5 minutes, compared to dog plasma (half-life of 68–181 minutes) or human plasma (half-life of 96–238 minutes). researchgate.net

Further investigation into a specific ester-type prodrug of levodopa, ONO-2160, revealed that the hydrolysis rate in plasma followed the order of mouse > human > rabbit > rat > dog. nih.govresearchgate.net This species difference was attributed to the varying contributions of α1-acid glycoprotein (B1211001) (AGP) and albumin to the hydrolysis process. nih.govresearchgate.net

Table 1: Species-Dependent In Vitro Hydrolysis of L-Dopa Esters in Plasma

| Species | Hydrolytic Rate (t½) | Primary Hydrolyzing Proteins |

|---|---|---|

| Rat | < 5 min | - |

| Dog | 68–181 min | - |

| Human | 96–238 min | α1-acid glycoprotein, Albumin |

| Mouse | Highest | Albumin |

| Rabbit | - | α1-acid glycoprotein |

Identification and Characterization of Enzymes Mediating L-Dopa Ester Hydrolysis

Several enzymes have been identified as being responsible for the hydrolysis of L-dopa esters. These enzymes are crucial for the conversion of the prodrug to L-dopa.

Studies have indicated that carboxylesterases are involved in the hydrolysis of L-dopa esters. nih.gov In rat intestinal homogenates, a diisofluorophosphate (DFP)-sensitive esterase was found to be the predominant enzyme responsible for the hydrolysis of L-3-(3-hydroxy-4-pivaloyloxyphenyl)alanine. colab.ws

Interestingly, plasma proteins that are not typically considered enzymes have been shown to possess esterase-like activity. Research on the L-dopa prodrug ONO-2160 demonstrated that it was primarily hydrolyzed in human plasma by α1-acid glycoprotein (AGP), with a partial contribution from albumin. nih.gov This esterase-like activity of AGP and albumin was also observed in mice, rats, and rabbits, though their relative contributions varied between species. nih.gov Specifically, in rabbit plasma, AGP was the major contributor to hydrolysis, while in mouse plasma, albumin was primarily responsible. nih.gov

Kinetic Analysis of L-Dopa Benzyl (B1604629) Ester Enzymatic Hydrolysis

The enzymatic hydrolysis of L-dopa esters, including the benzyl ester, generally follows pseudo-first-order kinetics under physiological conditions (pH 7.4; 37°C). oup.com A study examining a variety of carboxylate esters of L-dopa found that the rate constants of enzymatic hydrolysis in human plasma varied significantly among the different esters. nih.gov This highlights the influence of the ester group's structure on the kinetics of the enzymatic reaction.

A kinetic approach combining spectroscopic monitoring and multivariate curve resolution has been developed for the enzymatic determination of levodopa, which could be adapted for studying the hydrolysis of its esters. nih.gov

Structure-Hydrolysis Relationships for L-Dopa Esters

The chemical structure of the ester group in L-dopa prodrugs plays a significant role in their rate of hydrolysis. Research has established relationships between the structural properties of L-dopa esters and their rate constants of both chemical and enzymatic hydrolysis. nih.govoup.comoup.comresearchgate.net

Within a series of L-dopa esters, differences in lipophilicity and the steric nature of the ester group can lead to great differences in their stability towards enzymatic hydrolysis in human plasma. nih.govoup.comoup.comresearchgate.net For instance, a study on L-3-(3-hydroxy-4-pivaloyloxyphenyl)alanine, a catechol monoester of L-dopa, revealed that its unique in vitro profile of hydrolysis and acyl migration was due to the presence of a neighboring hydroxyl group. colab.ws This structural feature led to rapid hydrolysis at neutral pH, a phenomenon not observed with other related esters like O-pivaloyl-L-tyrosine, di-O-pivaloyl-L-dopa, or L-dopa methyl ester. colab.ws This demonstrates a clear structure-hydrolysis relationship, where even subtle changes in the molecular structure can significantly impact the rate of enzymatic conversion.

Membrane Transport and Permeability Studies of L Dopa Benzyl Ester

Investigation of Transport Across Biological Membranes (In Vitro Models)

In vitro models are crucial for elucidating the transport mechanisms of drugs and prodrugs across biological barriers. For L-Dopa and its derivatives, cell lines such as Caco-2, which differentiate into a polarized monolayer of intestinal-like epithelial cells, and various endothelial cell lines modeling the blood-brain barrier (BBB), are commonly employed.

Studies using Caco-2 cells have shown that L-Dopa itself is taken up by an efficient, saturable, and sodium-independent transport system. nih.govnih.gov This uptake occurs at the apical border of the cells, which corresponds to the luminal side of the intestine. nih.gov The transport is competitively inhibited by other large neutral amino acids, indicating the involvement of a carrier-mediated process. nih.gov Once inside the cell, L-Dopa can be rapidly converted to dopamine (B1211576). nih.gov

To assess transport across the blood-brain barrier, in vitro models using brain capillary endothelial cells are utilized. nih.govmdpi.com These models have been instrumental in demonstrating that L-Dopa crosses the BBB primarily via the large neutral amino acid transporter (LAT1). nih.govquora.com The transport of L-Dopa benzyl (B1604629) ester across these in vitro barriers is a key area of investigation to determine if its modified chemical structure leads to improved permeability compared to the parent drug. Research on various L-Dopa ester prodrugs has shown that esterification can influence their transport characteristics. nih.govnih.gov For instance, some ester prodrugs have demonstrated enhanced brain concentrations of L-Dopa metabolites compared to L-Dopa itself. nih.gov

Recent advancements in in vitro modeling include the use of three-dimensional (3D) blood-brain barrier models differentiated from human induced pluripotent stem cells (hiPSCs). mdpi.com These models offer a more physiologically relevant system to study the transport of substances like dopamine-loaded nanoparticles, providing insights that are comparable to in vivo results. mdpi.com The permeability of L-Dopa and its prodrugs can be quantified in these models by measuring the apparent permeability coefficient (Papp), which provides a standardized measure of transport rates across the cell monolayer.

Role of Carrier-Mediated Transport Systems

The transport of L-Dopa and its derivatives across biological membranes is not solely dependent on passive diffusion but is significantly influenced by various carrier-mediated transport systems. These transporters can either facilitate the uptake of the drug into cells or actively efflux it back into the extracellular space.

Interaction with Amino Acid Transporters (e.g., LAT1, PepT1)

The primary transporter responsible for the uptake of L-Dopa across the blood-brain barrier and the intestinal epithelium is the L-type amino acid transporter 1 (LAT1). nih.govquora.comsolvobiotech.com LAT1 is a sodium-independent transporter that facilitates the transport of large neutral amino acids. nih.govsolvobiotech.com Studies have shown that L-Dopa is a substrate for LAT1, and this transporter plays a crucial role in its therapeutic effect. nih.govresearchgate.netnih.gov The affinity of L-Dopa for LAT1 is demonstrated by its competitive inhibition of the transport of other LAT1 substrates like phenylalanine. researchgate.net However, modifications to the L-Dopa molecule, such as esterification of the carboxylic acid group, as in L-Dopa methyl ester, can abolish its ability to inhibit LAT1-mediated transport, suggesting that the free carboxyl group is essential for recognition by this transporter. researchgate.net

Another transport system that has been explored for enhancing L-Dopa absorption is the peptide transporter 1 (PepT1). nih.gov PepT1 is expressed in the intestine and is responsible for the uptake of di- and tripeptides. The strategy involves creating dipeptide-mimetic derivatives of L-Dopa. For example, L-dopa-L-Phe, a dipeptide derivative, was shown to be a substrate for PepT1 and was absorbed more efficiently than L-Dopa in Caco-2 cells. nih.gov This approach demonstrates the potential of targeting peptide transporters to improve the intestinal absorption of L-Dopa. nih.gov

Assessment of Efflux Transporter Substrate Potential (e.g., P-glycoprotein)

Studies have suggested that P-gp may be involved in the extrusion of L-Dopa from cells. nih.gov For example, in LLC-PK1 cells, short-term exposure to the P-gp inhibitor cyclosporine A reduced the apical extrusion of intracellular L-Dopa. nih.gov This suggests that inhibiting P-gp could potentially increase the intracellular concentration of L-Dopa. However, the exact role of P-gp in L-Dopa transport can be complex and may depend on the specific cell type and experimental conditions.

For L-Dopa prodrugs, assessing their potential as P-gp substrates is crucial. nih.gov A prodrug that is a significant substrate for P-gp might not achieve the desired increase in permeability, as it would be efficiently pumped out of the target cells. Therefore, designing prodrugs that are poor substrates for P-gp is a key strategy for enhancing their effectiveness. nih.gov

Passive Diffusion Characteristics Across Model Biological Membranes

While carrier-mediated transport is a major determinant of L-Dopa's permeability, passive diffusion also plays a role, particularly for its more lipophilic prodrugs like L-Dopa benzyl ester. Passive diffusion is the movement of a substance across a membrane driven by its concentration gradient and is highly dependent on the physicochemical properties of the molecule, such as its lipophilicity, size, and charge.

The conversion of L-Dopa to its benzyl ester derivative increases its lipophilicity. This increased lipid solubility is expected to enhance its ability to passively diffuse across the lipid bilayer of biological membranes. In vitro studies using artificial membranes or cell monolayers can be used to quantify the passive diffusion component of transport. This is often done by measuring the permeability of the compound in the presence of inhibitors for known transporters, thereby isolating the passive component.

Studies on various L-Dopa esters have shown that increasing the lipophilicity of the ester group can lead to different pharmacological effects, which may be partly attributable to altered passive diffusion characteristics. nih.govnih.gov However, it is important to note that very high lipophilicity can sometimes lead to increased sequestration within the membrane, which may not necessarily translate to improved transepithelial transport.

Strategies for Enhancing Permeability through Prodrug Design Principles

The primary motivation for developing L-Dopa prodrugs, such as L-Dopa benzyl ester, is to enhance its permeability across biological barriers, particularly the intestinal epithelium and the blood-brain barrier. mdpi.comgoogle.com Several prodrug design principles are employed to achieve this goal.

One of the most common strategies is to increase the lipophilicity of the parent drug by esterification of the carboxylic acid group. nih.govmdpi.comnih.gov This modification can lead to increased passive diffusion across cell membranes. A variety of L-Dopa esters have been synthesized and evaluated for their ability to improve the bioavailability of L-Dopa. nih.govnih.gov For example, oral administration of the ethyl and methyl esters of L-Dopa was found to be more effective than L-Dopa itself in certain animal models. nih.gov

Another key strategy is to design prodrugs that can be actively transported by specific carrier proteins. nih.govmdpi.com As discussed earlier, creating dipeptide derivatives of L-Dopa to target the PepT1 transporter is one such approach that has shown promise in improving intestinal absorption. nih.gov Similarly, while direct esterification might abolish LAT1 interaction, other modifications could potentially be made to create prodrugs that are still recognized by this important transporter.

Furthermore, prodrug design can also aim to circumvent efflux by P-glycoprotein. nih.gov This can be achieved by designing molecules that are poor substrates for this transporter. Structural modifications that reduce the number of hydrogen bond donors or introduce conformational constraints have been shown to decrease P-gp recognition. nih.gov

The development of advanced drug delivery systems, such as nanoparticles and liposomes, represents another avenue for enhancing L-Dopa permeability. mdpi.commdpi.com These systems can encapsulate the drug, protecting it from degradation and facilitating its transport across membranes. For instance, transferrin-functionalized liposomes have been shown to enhance the permeability of encapsulated dopamine across an in vitro model of the blood-brain barrier. mdpi.com

Ultimately, the successful design of an L-Dopa prodrug requires a careful balance of several factors, including enhanced permeability, efficient conversion back to the active parent drug at the target site, and minimal interaction with efflux transporters.

Preclinical Pharmacodynamics of L Dopa Benzyl Ester in Experimental Models

Comparative Evaluation of L-Dopa Benzyl (B1604629) Ester and L-Dopa in Neurotransmitter Regulation

The primary mechanism of action of L-Dopa and its esters is to bypass the rate-limiting step in dopamine (B1211576) synthesis, providing a direct precursor for dopamine production. researchgate.net L-Dopa itself is a precursor to the neurotransmitters dopamine, norepinephrine, and epinephrine, collectively known as catecholamines. nih.gov Once administered, L-Dopa is converted to dopamine by the enzyme aromatic L-amino acid decarboxylase (AADC). researchgate.net This conversion is central to its therapeutic effect in Parkinson's disease, where there is a significant loss of dopamine-producing neurons in the substantia nigra. researchgate.net

L-Dopa esters, including the benzyl ester, are designed to be more lipophilic than L-Dopa, which theoretically enhances their ability to cross biological membranes, including the blood-brain barrier. researchgate.net Following administration, these esters are hydrolyzed by esterases in the body to release L-Dopa, which then follows the same metabolic pathway to dopamine. researchgate.net The regulation of neurotransmitters by L-Dopa benzyl ester is therefore intrinsically linked to its efficiency as a prodrug in delivering L-Dopa.

In preclinical studies, the effectiveness of L-Dopa esters in modulating dopaminergic neurotransmission is often assessed by observing behavioral responses that are dependent on dopamine receptor stimulation. researchgate.netnih.gov While direct comparative studies on the specific regulatory effects of L-Dopa benzyl ester versus L-Dopa on a wide range of neurotransmitter systems are not extensively detailed in publicly available literature, the downstream effects on motor behavior in animal models provide indirect evidence of their comparative ability to influence the dopaminergic system.

Assessment of Prodrug Activity in Experimental Models of Motor Impairment (e.g., Reserpine-Induced Akinesia, 6-Hydroxydopamine Lesioned Rodents)

The preclinical efficacy of antiparkinsonian drugs is commonly evaluated in rodent models that mimic the motor deficits of Parkinson's disease. These include models of reserpine-induced akinesia and unilateral 6-hydroxydopamine (6-OHDA) lesions. nih.govnih.gov

Reserpine-Induced Akinesia: Reserpine (B192253) is a drug that depletes monoamines, including dopamine, from nerve terminals, leading to a state of akinesia (lack of voluntary movement) in animals. nih.govnih.gov The reversal of this akinesia is a standard test for the efficacy of dopaminergic drugs. nih.gov Studies have shown that L-Dopa, when administered with a peripheral AADC inhibitor like benserazide, can reverse reserpine-induced akinesia. nih.gov While specific data on L-Dopa benzyl ester in the reserpine model is limited, the model serves as a fundamental tool for assessing the potential of any L-Dopa prodrug to restore dopaminergic function. nih.gov

6-Hydroxydopamine (6-OHDA) Lesioned Rodents: The unilateral injection of the neurotoxin 6-OHDA into the nigrostriatal pathway of rats or mice creates a reliable model of Parkinson's disease. nih.govnih.gov These animals exhibit motor asymmetry, and the administration of dopaminergic agonists, including L-Dopa, induces contralateral rotations (circling behavior) as a measure of the drug's efficacy. researchgate.netnih.gov

A key study by Brunner-Guenat and colleagues (1995) evaluated a series of L-Dopa esters, including the benzyl ester, in the 6-OHDA-lesioned rat model. researchgate.netnih.gov The study found that the rotation produced by the administration of L-Dopa and the benzyl ester was identical. researchgate.net This suggests that L-Dopa benzyl ester is as effective as L-Dopa itself in producing a motor response in this preclinical model. researchgate.net

| Compound | Rotational Response in 6-OHDA Lesioned Rats (Compared to L-Dopa) |

| L-Dopa Benzyl Ester | Identical |

| L-Dopa n-Propyl Ester | More Intense |

| L-Dopa Methyl Ester | More Intense |

| L-Dopa Ethyl Ester | More Intense |

| L-Dopa Cyclohexyl Ester | Identical |

| L-Dopa Phenylethyl Ester | Identical |

| Data sourced from Brunner-Guenat et al. (1995) researchgate.net |

Influence on Central Dopamine Levels and Duration of Action in Experimental Animals

The ultimate goal of L-Dopa ester prodrugs is to provide more stable and sustained levels of L-Dopa and, consequently, dopamine in the brain. nih.gov Fluctuations in plasma L-Dopa levels are a major contributor to the development of motor complications in long-term Parkinson's disease treatment. nih.gov

Studies on L-Dopa esters have shown that their chemical structure influences their hydrolysis rate, which in turn affects the release and duration of action of L-Dopa. researchgate.net The enzymatic hydrolysis of L-Dopa esters in plasma is species-dependent, with rats showing a faster hydrolysis rate than dogs or humans. researchgate.net In vivo hydrolysis in dogs has been observed to be very rapid. researchgate.net

Research on other L-Dopa esters, such as the butyl ester, has indicated that continuous intestinal delivery can result in more sustained plasma L-Dopa concentrations and less metabolism to dopamine in the periphery compared to bolus administration. nih.gov This suggests that the method of administration and the specific ester structure are critical factors in achieving a prolonged effect.

Structure-Activity Relationships of L-Dopa Esters in Preclinical Models

The investigation of various L-Dopa esters has revealed important structure-activity relationships that govern their preclinical pharmacodynamics. researchgate.netnih.gov Key factors include lipophilicity and the rate of chemical and enzymatic hydrolysis. researchgate.netnih.gov

A study of a series of L-Dopa esters demonstrated significant differences in their lipophilicity and stability. researchgate.netnih.gov Within subseries of these esters, relationships were found between their structural properties and the rates of their chemical or enzymatic hydrolysis. nih.gov

In the 6-OHDA-lesioned rat model, some esters, such as the isopropyl and sec-butyl esters, showed a trend towards greater activity than L-Dopa, although this was not statistically significant. researchgate.netnih.gov As mentioned earlier, the n-propyl, methyl, and ethyl esters induced a more intense rotational response, while the benzyl ester's effect was identical to that of L-Dopa. researchgate.net

These findings indicate that the nature of the ester group significantly influences the resulting biological activity. The ideal ester would be one that is sufficiently lipophilic to enhance absorption and brain penetration, while also being hydrolyzed at a rate that provides a sustained release of L-Dopa without leading to toxic accumulations of the ester itself. The research by Brunner-Guenat et al. (1995) suggests that while esterification of L-Dopa can modulate its activity, achieving a profile markedly superior to L-Dopa requires a fine-tuning of these physicochemical properties. researchgate.netnih.gov

Advanced Analytical and Spectroscopic Characterization Techniques

Chromatographic Methods for Purity and Identity Confirmation of L-Dopa Benzyl (B1604629) Ester Hydrochloride

Chromatographic techniques are fundamental in the analysis of L-Dopa benzyl ester hydrochloride, offering high-resolution separation for both purity assessment and identity confirmation.

High-Performance Liquid Chromatography (HPLC) stands as a primary tool for the quantitative analysis of L-Dopa benzyl ester hydrochloride. Reversed-phase HPLC (RP-HPLC) is a commonly employed mode for the separation and quantification of L-Dopa and its esters. nih.gov

Method development for L-Dopa esters often involves optimizing the mobile phase composition, which typically consists of an aqueous buffer and an organic modifier. For instance, a mobile phase composed of a mixture of acetonitrile, methanol (B129727), and an orthophosphoric acid buffer has been utilized for the analysis of Levodopa, achieving good peak resolution. chemicalbook.com The pH of the mobile phase is a critical parameter, and acidic conditions are often preferred to ensure the compound is in a single ionic form and to enhance retention on C18 columns. dergipark.org.tr The use of ion-pairing agents, such as triethylamine (B128534) (TEA), can be incorporated to improve peak shape and retention time. dergipark.org.tr

Detection is commonly performed using a UV detector, with the maximum absorbance for L-Dopa derivatives typically observed around 280 nm. dergipark.org.trresearchgate.net Quantitative analysis is achieved by creating a calibration curve from standard solutions of known concentrations and relating the peak area of the analyte to its concentration. dergipark.org.trnih.gov Linearity in the range of 20-100 µg/mL with a correlation coefficient (r²) greater than 0.999 has been reported for L-Dopa analysis, indicating a strong linear relationship between concentration and detector response. dergipark.org.tr

Interactive Table 1: Exemplary HPLC Parameters for Analysis of L-Dopa and its Esters

| Parameter | Condition |

| Column | C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm) dergipark.org.tr |

| Mobile Phase | Acetonitrile:Methanol:Orthophosphoric acid buffer chemicalbook.com or Acetonitrile/Methanol with buffered aqueous phase (e.g., potassium dihydrogen phosphate) nih.gov |

| pH | Acidic (e.g., pH 2.3-3.2) nih.govdergipark.org.tr |

| Detection | UV at 280 nm dergipark.org.trresearchgate.net |

| Flow Rate | 1.0 - 1.5 mL/min dergipark.org.trresearchgate.net |

| Injection Volume | 10 - 30 µL researchgate.netdrugbank.com |

The assessment of enantiomeric purity is of paramount importance for L-Dopa benzyl ester hydrochloride, as the biological activity resides in the L-enantiomer. Chiral HPLC is the most effective technique for separating enantiomers and determining the enantiomeric excess. yakhak.org

Two primary approaches are used for chiral separation by HPLC: the use of a chiral stationary phase (CSP) or a chiral mobile phase additive (CMPA). chiralpedia.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used and have shown excellent enantioselectivity for a broad range of chiral compounds, including amino acid esters. yakhak.org The separation mechanism on these CSPs often involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector. caymanchem.com

Alternatively, a chiral mobile phase additive can be used with a conventional achiral column. In this method, a chiral selector is added to the mobile phase, which forms diastereomeric complexes with the enantiomers in the mobile phase, allowing for their separation on the achiral stationary phase. chiralpedia.com For the separation of dopa methyl ester enantiomers, a method has been described that achieves a selectivity of 1.4 and a resolution of 8.4, demonstrating the capability of chiral chromatography to resolve these stereoisomers effectively. nih.gov

Interactive Table 2: Approaches in Chiral HPLC Separation

| Approach | Description |

| Chiral Stationary Phase (CSP) | A stationary phase containing a chiral selector is used to directly separate the enantiomers. Polysaccharide-based CSPs are common. yakhak.org |

| Chiral Mobile Phase Additive (CMPA) | A chiral selector is added to the mobile phase, and separation occurs on an achiral stationary phase through the formation of transient diastereomeric complexes. chiralpedia.com |

Spectroscopic Approaches for Structural Elucidation (e.g., Nuclear Magnetic Resonance, Mass Spectrometry)

Spectroscopic methods are indispensable for the structural elucidation of L-Dopa benzyl ester hydrochloride, providing detailed information about its molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for confirming the chemical structure. In the ¹H NMR spectrum of L-Dopa benzyl ester hydrochloride, one would expect to see characteristic signals for the aromatic protons of the catechol ring, the protons of the benzyl group, and the protons of the amino acid backbone. wiley-vch.de The chemical shifts and coupling patterns of these protons provide a fingerprint of the molecule. For example, the methylene (B1212753) protons of the benzyl ester group would likely appear as a singlet, while the protons on the chiral carbon and the adjacent methylene group would exhibit more complex splitting patterns due to spin-spin coupling. wiley-vch.de The ¹³C NMR spectrum would complement this by showing distinct signals for each carbon atom in the molecule, including the carbonyl carbon of the ester, the carbons of the aromatic rings, and the carbons of the alanine (B10760859) side chain. nih.gov

Mass Spectrometry (MS) provides information about the mass of the molecule and its fragmentation pattern, which aids in confirming its identity. For L-Dopa benzyl ester hydrochloride, the mass spectrum would be expected to show a molecular ion peak corresponding to the mass of the protonated molecule. Fragmentation analysis would likely reveal the loss of the benzyl group and other characteristic fragments arising from the cleavage of the ester bond and the amino acid side chain. wiley-vch.de

Method Validation for Analytical Robustness and Reproducibility in Research

Validation of the analytical methods used for L-Dopa benzyl ester hydrochloride is crucial to ensure their robustness and reproducibility. dergipark.org.tr Method validation is performed according to guidelines from the International Council for Harmonisation (ICH). yakhak.org

Key validation parameters include:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. nih.gov

Accuracy: The closeness of the test results obtained by the method to the true value. nih.gov

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). nih.gov

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradation products. researchgate.net

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. dergipark.org.tr

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. dergipark.org.tr

For HPLC methods developed for L-Dopa and its derivatives, linearity is often established over a concentration range relevant to the intended application, with correlation coefficients (r²) typically exceeding 0.999. dergipark.org.tr Accuracy is assessed by recovery studies, and precision is evaluated by calculating the relative standard deviation (RSD) of replicate measurements. nih.gov

Interactive Table 3: Key Parameters for Analytical Method Validation

| Parameter | Description | Typical Acceptance Criteria |

| Linearity (r²) | Correlation coefficient of the calibration curve | > 0.999 dergipark.org.tr |

| Accuracy (% Recovery) | Percentage of the true value recovered | 98-102% |

| Precision (RSD%) | Relative Standard Deviation of replicate measurements | < 2% |

| LOD | Lowest detectable concentration | Determined experimentally dergipark.org.tr |

| LOQ | Lowest quantifiable concentration | Determined experimentally dergipark.org.tr |

Computational Chemistry and Molecular Modeling of L Dopa Benzyl Ester

Ligand-Protein Interaction Studies

Understanding how L-Dopa benzyl (B1604629) ester interacts with key proteins is fundamental to predicting its biological activity. Computational techniques such as molecular docking and molecular dynamics simulations are powerful tools for this purpose.

Molecular Docking Simulations to Predict Binding Modes with Relevant Enzymes and Transporters

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is instrumental in understanding the interaction between L-Dopa benzyl ester and biologically relevant proteins, such as enzymes and transporters.

While specific docking studies on L-Dopa benzyl ester hydrochloride are not extensively available in the provided search results, inferences can be drawn from studies on L-Dopa and its derivatives. For instance, molecular docking of L-Dopa with the β2-adrenergic receptor (β2AR) has shown that it binds to anchor sites similar to the endogenous ligand adrenaline. nih.gov The catechol and ethanolamine (B43304) moieties of L-Dopa interact with key residues like Ser203, Ser204, Ser207, Asp113, and Asn312. nih.gov In a flexible receptor model, L-Dopa formed an additional hydrogen bond with Thr118, resulting in a significantly lower binding free energy, suggesting a strong interaction. nih.gov

Docking studies of L-Dopa with other key protein targets in Parkinson's disease, such as monoamine oxidase B (MAO-B) and catechol-O-methyltransferase (COMT), have also been performed to understand its metabolic pathways and to design inhibitors that can increase its bioavailability in the brain. researchgate.net The esterification of L-Dopa to its benzyl ester is expected to alter its binding affinity and mode due to changes in steric and electronic properties. The bulky benzyl group could influence the orientation of the molecule within the binding pocket of these enzymes, potentially affecting its metabolism.

Future molecular docking studies on L-Dopa benzyl ester with these enzymes and with dopamine (B1211576) transporters would be invaluable for predicting its metabolic fate and transport efficiency across the blood-brain barrier.

Molecular Dynamics Simulations for Conformational Analysis and Stability

Molecular dynamics (MD) simulations provide a dynamic picture of the conformational changes and stability of a molecule and its complexes with proteins over time. These simulations can reveal how L-Dopa benzyl ester behaves in a biological environment, such as in aqueous solution or near a cell membrane.

MD simulations of L-Dopa have been used to study its conformational landscape and interactions with lipid membranes. mdpi.com These studies have shown that L-Dopa has a preference for the lipid head group region of the membrane. mdpi.com The esterification to the benzyl ester would likely enhance its lipophilicity, potentially altering its interaction with and permeation through cell membranes.

MD simulations of L-Dopa docked into the β2AR have been performed to test the stability of the predicted binding poses and to observe the network of hydrogen bonds and hydrophobic interactions over time. nih.gov Similar simulations for L-Dopa benzyl ester would be crucial to assess the stability of its interaction with target proteins and to understand how the benzyl group affects the dynamics of the complex. This information is vital for rational drug design, as a stable interaction is often a prerequisite for biological activity.

Quantitative Structure-Activity Relationship (QSAR) Analysis for L-Dopa Ester Derivatives

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This allows for the prediction of the activity of new, unsynthesized compounds.

A QSAR study on a series of thirteen L-Dopa esters revealed important structural features that influence their physicochemical, biochemical, and behavioral properties. nih.gov Through multivariate statistical methods like principal component analysis and regression analysis, this study identified favorable and unfavorable structural characteristics for L-Dopa prodrugs. nih.gov Such analyses can guide the design of novel L-Dopa esters with improved properties. For example, by correlating properties like lipophilicity and hydrolysis rates with biological activity, QSAR models can help in selecting ester groups that optimize the prodrug's performance. nih.gov

The general approach in QSAR involves calculating a set of molecular descriptors for each compound, which quantify various aspects of its structure (e.g., size, shape, electronic properties). These descriptors are then used to build a mathematical model that can predict the biological activity. For L-Dopa esters, relevant activities to model could include their rate of hydrolysis to L-Dopa, their ability to cross the blood-brain barrier, or their affinity for specific transporters.

In Silico Prediction of Pharmacokinetic Attributes (e.g., Brain Penetration)

The ability of a drug to reach its target site in the body is a critical aspect of its efficacy. For drugs targeting the central nervous system (CNS), like L-Dopa, penetration of the blood-brain barrier (BBB) is a major hurdle. In silico models are increasingly used to predict the pharmacokinetic properties of compounds, including their ability to cross the BBB, early in the drug discovery process. nih.govnih.govarxiv.orgfrontiersin.org

These predictive models are typically built using data from in vivo or in vitro experiments and employ various machine learning or statistical techniques. nih.govnih.gov The models use calculated molecular descriptors to establish a relationship between a compound's structure and its BBB permeability. arxiv.orgresearchgate.net For L-Dopa benzyl ester, its increased lipophilicity compared to L-Dopa is a key factor that is expected to enhance its brain penetration. In silico models can quantify this expected improvement and help in comparing different ester derivatives.

It is important to note that the accuracy of these predictions depends on the quality and diversity of the data used to build the models. nih.gov Therefore, it is often recommended to use a consensus of multiple models to increase the confidence in the predictions.

Theoretical Insights into Metabolic Transformation Pathways and Energetics

Computational methods can also be used to investigate the metabolic pathways of a drug and the energetics of the involved reactions. This can provide a deeper understanding of how L-Dopa benzyl ester is converted to L-Dopa in the body.

The primary metabolic transformation of L-Dopa benzyl ester is its hydrolysis to L-Dopa and benzyl alcohol. This reaction is catalyzed by esterase enzymes found in various tissues and in plasma. nih.govresearchgate.net Theoretical calculations can be used to model this hydrolysis reaction, providing insights into the reaction mechanism and the transition state energies. This information can help in understanding the rate of hydrolysis and how it might be influenced by the specific ester group.

A study on the metabolism of L-Dopa by gut bacteria has identified a novel pathway leading to the formation of 3,4-dihydroxyphenyl lactic acid (DHPLA). nih.gov While this study focused on L-Dopa, it highlights the importance of considering the metabolic activity of the gut microbiome. Theoretical studies could potentially explore whether L-Dopa benzyl ester can also be metabolized by these bacterial enzymes.

Future Research Directions and Translational Perspectives Non Clinical

Exploration of Novel L-Dopa Benzyl (B1604629) Ester Derivatives and Conjugates

The functionalization of L-Dopa into its ester and amide derivatives is a well-established strategy to enhance its pharmacological properties. academie-sciences.fr The benzyl ester of L-Dopa, in particular, serves as a foundational structure for the synthesis of a diverse array of new chemical entities with potentially improved therapeutic profiles.

Researchers have synthesized various L-Dopa ester derivatives by modifying the α-carboxylic acid or the hydroxyl groups. academie-sciences.fr For instance, a series of L-Dopa esters have been created by reacting the α-carboxylic group with different aliphatic and cyclic alcohols. academie-sciences.fr The amino group can also be functionalized, for example, through protonation or alkylation to produce cationic ester derivatives. academie-sciences.fr The synthesis of L-Dopa alkyl ester hydrochlorides has been reported, involving the esterification of L-Dopa with fatty alcohols in the presence of p-toluenesulfonic acid, followed by a reaction with HCl gas. academie-sciences.fr

A study investigating L-Dopa esters as potential prodrugs examined a series of compounds, including the m-trifluoromethylbenzyl, phenylethyl, p-chlorophenylethyl, and p-methoxyphenylethyl esters. nih.govoup.com These derivatives were found to cause greater elevations of homovanillic acid (HVA) in the striatum and tuberculum olfactorium compared to L-Dopa itself, although they did not produce a similar increase in 3,4-dihydroxyphenylacetic acid (DOPAC) levels. nih.govoup.com Another derivative, the phenoxyethyl ester, was notable for increasing both HVA and DOPAC levels more than L-Dopa. nih.govoup.com

The synthesis of N-benzyloxycarbonyl-L-dopa benzyl ester has also been documented, highlighting the methods for protecting the functional groups of L-Dopa to facilitate further chemical modifications. google.com Furthermore, conjugation of L-Dopa with other molecules, such as glycosyl derivatives, has been explored to overcome challenges like the low permeability of the blood-brain barrier and the limited bioavailability of L-Dopa. nih.gov These glycosyl derivatives of L-dopa were synthesized by linking L-dopa to glucose or galactose via a succinyl linker. nih.gov Another approach involves the creation of dipeptide derivatives by coupling L-Dopa esters with N-Boc-protected amino acids. academie-sciences.fr

The table below summarizes some of the L-Dopa ester derivatives that have been synthesized and investigated.

| Derivative Name | Synthesized From | Key Findings/Application |

| L-Dopa alkyl ester hydrochlorides | L-Dopa and fatty alcohols | Investigated as prodrugs. academie-sciences.fr |

| m-Trifluoromethylbenzyl ester | L-Dopa | Produced greater elevations of striatal HVA compared to L-Dopa. nih.govoup.com |

| Phenylethyl ester | L-Dopa | Produced greater elevations of striatal HVA compared to L-Dopa. nih.govoup.com |

| p-Chlorophenylethyl ester | L-Dopa | Produced greater elevations of striatal HVA compared to L-Dopa. nih.govoup.com |

| p-Methoxyphenylethyl ester | L-Dopa | Produced greater elevations of striatal HVA compared to L-Dopa. nih.govoup.com |

| Phenoxyethyl ester | L-Dopa | Caused elevations of both striatal HVA and DOPAC greater than L-Dopa. nih.govoup.com |

| N-Benzyloxycarbonyl-L-dopa benzyl ester | N-benzyloxycarbonyl-L-dopa | A protected derivative for further synthesis. google.com |

| Glycosyl derivatives of L-dopa | L-Dopa and glucose/galactose | Designed to improve blood-brain barrier permeability and bioavailability. nih.gov |

| L-Dopa peptide derivatives | L-Dopa esters and N-Boc-protected amino acids | Created through peptide coupling reactions. academie-sciences.fr |

Integration of L-Dopa Benzyl Ester into Innovative Drug Delivery Systems (Conceptual Frameworks)

To enhance the therapeutic efficacy of L-Dopa and its derivatives, researchers are increasingly turning to advanced drug delivery systems. While much of the research has focused on L-Dopa itself or its methyl ester, the conceptual frameworks are readily applicable to L-Dopa benzyl ester. These systems aim to protect the drug from premature degradation, provide sustained release, and improve its transport across the blood-brain barrier. uu.nlmdpi.com

Liposomal Formulations: Liposomes, which are microscopic vesicles composed of a lipid bilayer, offer a promising strategy for encapsulating L-Dopa and its esters. uu.nl Encapsulation within liposomes can shield the drug from enzymatic degradation in the periphery, thereby increasing its half-life and the amount that reaches the brain. uu.nl Studies have demonstrated the successful preparation of nano-liposomes containing L-Dopa with high encapsulation efficiency (over 90%) and sizes around 100 nm. nih.govconsensus.app These liposomal formulations have shown potential for brain targeting. nih.govconsensus.app The principles used to encapsulate L-Dopa, such as the rotary-evaporated film-ultrasonic method, could be adapted for L-Dopa benzyl ester, potentially leading to improved stability and sustained-release profiles. nih.govconsensus.app

Polymeric Nanoparticles: Polymeric nanoparticles represent another versatile platform for L-Dopa delivery. rsc.org Nanoparticles formulated from biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA) and chitosan (B1678972) have been developed to carry L-Dopa. mdpi.com These systems can be designed for various routes of administration, including intranasal delivery, which offers a direct pathway to the brain, bypassing the first-pass metabolism that significantly reduces the bioavailability of orally administered L-Dopa. mdpi.com For instance, L-Dopa-loaded chitosan nanoparticles have been shown to enhance the absorption of the drug by approximately two-fold in rats when administered intranasally compared to an unmodified L-Dopa solution. mdpi.com The integration of L-Dopa benzyl ester into such nanoparticle systems could offer similar advantages, potentially leading to more consistent plasma concentrations and improved therapeutic outcomes.

Intranasal Delivery Systems: The development of formulations specifically for intranasal administration is a key area of research. Nasal powder formulations of the highly water-soluble L-Dopa methyl ester hydrochloride have been shown to result in a faster appearance of L-Dopa compared to solution formulations in in-vitro permeation studies. nih.gov This suggests that a dry powder formulation of L-Dopa benzyl ester hydrochloride could also be a viable approach for rapid brain delivery.

The table below outlines conceptual frameworks for integrating L-Dopa benzyl ester into innovative drug delivery systems.

| Delivery System | Conceptual Framework | Potential Advantages for L-Dopa Benzyl Ester |

| Liposomes | Encapsulation of L-Dopa benzyl ester within lipid vesicles. | Protection from peripheral degradation, sustained release, improved brain targeting. uu.nlnih.gov |

| Polymeric Nanoparticles (e.g., PLGA, Chitosan) | Incorporation of L-Dopa benzyl ester into a polymeric matrix. | Controlled release, potential for surface modification for targeted delivery, suitability for intranasal administration. mdpi.comrsc.org |

| Intranasal Powder Formulations | Development of a stable, dry powder form of L-Dopa benzyl ester hydrochloride. | Rapid absorption, bypass of first-pass metabolism, direct nose-to-brain delivery. nih.gov |

Elucidation of Unconventional Molecular Mechanisms Beyond Traditional Prodrug Action

The primary mechanism of action for L-Dopa esters is that of a prodrug, which undergoes hydrolysis in the body to release the parent L-Dopa molecule. However, emerging research suggests that the journey of these compounds from administration to their site of action may involve more complex and unconventional molecular pathways.

One area of investigation is the role of specific transporters in the absorption and distribution of L-Dopa and its derivatives. The large neutral amino acid transporter (LAT1) is known to be crucial for the transport of L-Dopa across the blood-brain barrier. mdpi.com However, studies have also identified other transporters that may play a role. For example, it has been observed that L-Dopa is also a substrate for the rBAT/b(0,+)AT transporter system in the intestine. nih.gov The uptake of L-Dopa via this transporter can be inhibited by neutral and cationic amino acids like L-arginine and L-leucine, indicating a competitive transport mechanism. nih.gov

Furthermore, the T-type Amino Acid Transporter 1 (TAT1), encoded by the SLC16A10 gene, has been shown to transport aromatic amino acids and can also interact with L-Dopa. nih.gov It is plausible that L-Dopa benzyl ester, due to its structural similarity to L-Dopa, may also interact with these or other transporters in ways that differ from the parent molecule. The bulky benzyl group could influence the affinity and transport kinetics for these transporters, potentially leading to altered pharmacokinetic profiles that are not solely dependent on the rate of hydrolysis.

Another unconventional aspect to consider is the potential for direct pharmacological activity of the esterified compound before its conversion to L-Dopa. While the prevailing view is that L-Dopa esters are inactive until hydrolyzed, it is conceivable that they could have weak interactions with receptors or other cellular components. Additionally, the creation of dipeptide prodrugs, such as D-phenylglycine-L-dopa, has been shown to result in significantly higher plasma concentrations of L-Dopa compared to the administration of L-Dopa alone, suggesting that conjugation can dramatically alter the absorption and metabolic pathways. nih.gov

Future research in this area could focus on:

Characterizing the interaction of L-Dopa benzyl ester with a panel of amino acid and organic cation transporters.

Investigating whether L-Dopa benzyl ester has any intrinsic pharmacological activity at dopamine (B1211576) receptors or other relevant targets.

Exploring how the benzyl ester moiety influences the susceptibility of the compound to efflux transporters, which could impact its net accumulation in the brain.

Role of L-Dopa Benzyl Ester as a Chemical Biology Probe in Research

While L-Dopa benzyl ester is primarily considered for its therapeutic potential, its chemical structure also lends itself to applications as a chemical biology probe for studying various biological processes. The development of such probes would require chemical modifications to incorporate reporter groups, such as fluorescent tags, biotin, or radioactive isotopes.

Potential Applications as a Research Tool:

Mapping Drug Distribution: A radiolabeled version of L-Dopa benzyl ester, for instance, with Carbon-11 or Fluorine-18, could be used in positron emission tomography (PET) imaging studies. This would allow for the non-invasive visualization of the drug's distribution in real-time, providing valuable information on its ability to cross the blood-brain barrier and its accumulation in different brain regions. This could help in understanding the pharmacokinetics of this class of compounds and in optimizing drug delivery strategies.

Studying Transporter Function: A fluorescently labeled L-Dopa benzyl ester could serve as a tool to study the function and regulation of amino acid transporters like LAT1. By monitoring the uptake of the fluorescent probe into cells expressing these transporters, researchers could screen for compounds that modulate transporter activity or investigate how disease states affect transporter function.

Investigating Esterase Activity: The hydrolysis of L-Dopa benzyl ester is a key step in its activation. A probe designed with a reporter group that is quenched or released upon esterase-mediated cleavage could be used to map the activity of esterases in different tissues and cellular compartments. This could provide insights into the metabolic stability of the prodrug and help in the design of future derivatives with tailored hydrolysis rates.

The development of L-Dopa benzyl ester-based chemical probes is a prospective area of research that could yield valuable tools for both basic and translational neuroscience.

Q & A

Q. How to address discrepancies in hygroscopicity data across batches?

- Methodological Answer : Batch variability may arise from residual solvents or polymorphic forms. Implement QC protocols: Karl Fischer titration for moisture content, XRD for crystal form verification, and DSC for thermal profile consistency. Statistical process control (SPC) charts can monitor batch-to-batch reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.